molecular formula C16H16N4O2 B2396185 2-(1H-indol-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide CAS No. 1206996-07-7

2-(1H-indol-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide

Cat. No.: B2396185
CAS No.: 1206996-07-7
M. Wt: 296.33
InChI Key: XDJMDDMZWAXZSI-UHFFFAOYSA-N
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Description

2-(1H-Indol-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a structurally complex molecule featuring an indole ring linked via an acetamide group to a pyridazinone moiety. Indole derivatives are pivotal in medicinal chemistry due to their prevalence in bioactive natural products and pharmaceuticals, such as serotonin and tryptophan analogs . The pyridazinone ring, a six-membered heterocycle with two nitrogen atoms and a ketone group, is known to enhance binding affinity to enzymatic targets, particularly in neurology and oncology .

Properties

IUPAC Name

2-indol-1-yl-N-[2-(6-oxopyridazin-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c21-15(17-9-11-20-16(22)6-3-8-18-20)12-19-10-7-13-4-1-2-5-14(13)19/h1-8,10H,9,11-12H2,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJMDDMZWAXZSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NCCN3C(=O)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1H-indol-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide, a compound with the molecular formula C16H16N4O2C_{16}H_{16}N_{4}O_{2} and a molecular weight of 296.33 g/mol, has garnered attention in recent pharmacological studies due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the indole and pyridazine moieties. The precise synthetic pathway is crucial for obtaining compounds with desired biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.

Anticancer Activity

Research indicates that compounds related to indole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that related indole derivatives showed activity against human cancer cell lines, including colon and lung cancers. These compounds were tested using the MTT assay to evaluate cytotoxicity against several tumor cell lines such as HT29 (colon carcinoma), PC3 (prostate carcinoma), and H460M (lung carcinoma) .

Cell Line Compound Tested IC50 (µM) Activity
HT29This compoundTBDCytotoxic
PC3This compoundTBDCytotoxic
H460MThis compoundTBDCytotoxic

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promise in reducing inflammation. Studies have reported that indole derivatives can inhibit pro-inflammatory cytokines and pathways involved in inflammation, suggesting a mechanism through which this compound may exert its effects .

Case Studies

A notable case study involved testing the compound's efficacy in an animal model of induced inflammation. The results indicated a significant reduction in paw edema in rats treated with the compound compared to controls, further supporting its anti-inflammatory potential .

Structure-Activity Relationship (SAR)

The structure-activity relationship of indole derivatives suggests that modifications on the indole and pyridazine rings can enhance biological activity. Research indicates that specific substitutions can improve potency and selectivity against cancer cells while minimizing toxicity to normal cells .

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Key Structural Features Biological Activity/Application Reference
Target Compound Indole-1-yl, pyridazinone-ethyl-acetamide Not explicitly stated -
3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-phenethylpropanamide (Compound 3, ) Phenyl-substituted pyridazinone, phenethyl side chain Acetylcholinesterase inhibitor
2-(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide (Compound 9, ) Quinazoline dione core, fluorophenyl-ethyl group Undisclosed (screened for enzyme inhibition)
2-(5-Chloro-4-fluoro-6-oxo-pyridazin-1-yl)-N-[4-methyl-3-[2-(2-pyridyl)ethylsulfamoyl]phenyl]acetamide (Compound 23, ) Chloro-fluoro-pyridazinone, sulfamoylphenyl side chain Potential kinase or protease inhibitor (inferred)
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () Oxadiazole-sulfanyl linker, indolylmethyl group Antiproliferative (analogous to nortopsentin)
(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide () Chiral indole-acetamide, phenethyl group Intermediate for nitrogen heterocycles/alkaloids

Functional and Pharmacological Insights

  • Pyridazinone Derivatives: Compound 3 () and the target compound share a pyridazinone core, but the former’s phenyl substitution and phenethyl chain may enhance acetylcholinesterase inhibition compared to the target’s simpler ethyl linkage. Halogenation (e.g., Cl/F in Compound 23, ) can increase metabolic stability and target affinity .
  • Heterocyclic Variations: Replacing pyridazinone with oxadiazole () or quinazoline (Compound 9, ) alters electronic properties and solubility, impacting drug-likeness. For instance, oxadiazole’s sulfanyl group may improve membrane permeability .

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